Cas no 2138081-97-5 (6-[Methyl(pentyl)amino]spiro[4.5]decan-8-ol)
![6-[Methyl(pentyl)amino]spiro[4.5]decan-8-ol structure](https://www.kuujia.com/scimg/cas/2138081-97-5x500.png)
6-[Methyl(pentyl)amino]spiro[4.5]decan-8-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1161646
- 6-[methyl(pentyl)amino]spiro[4.5]decan-8-ol
- 2138081-97-5
- 6-[Methyl(pentyl)amino]spiro[4.5]decan-8-ol
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- Inchi: 1S/C16H31NO/c1-3-4-7-12-17(2)15-13-14(18)8-11-16(15)9-5-6-10-16/h14-15,18H,3-13H2,1-2H3
- InChI Key: NGVVNRHNXHVTJD-UHFFFAOYSA-N
- SMILES: OC1CCC2(CCCC2)C(C1)N(C)CCCCC
Computed Properties
- Exact Mass: 253.240564612g/mol
- Monoisotopic Mass: 253.240564612g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 23.5Ų
6-[Methyl(pentyl)amino]spiro[4.5]decan-8-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1161646-1.0g |
6-[methyl(pentyl)amino]spiro[4.5]decan-8-ol |
2138081-97-5 | 1g |
$0.0 | 2023-06-08 |
6-[Methyl(pentyl)amino]spiro[4.5]decan-8-ol Related Literature
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
Additional information on 6-[Methyl(pentyl)amino]spiro[4.5]decan-8-ol
Professional Introduction to Compound with CAS No. 2138081-97-5 and Product Name: 6-[Methyl(pentyl)amino]spiro[4.5]decan-8-ol
The compound identified by the CAS number 2138081-97-5 and the product name 6-[Methyl(pentyl)amino]spiro[4.5]decan-8-ol represents a significant advancement in the field of pharmaceutical chemistry. This spirocyclic amine derivative has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The spirocyclic core, consisting of a rigid bicyclic system, combined with an amine substituent at the sixth position and a methyl(pentyl)amino group, presents a versatile scaffold for further chemical modifications and biological evaluations.
Recent research in the domain of spirocyclic compounds has highlighted their remarkable potential as pharmacophores in drug design. The spiro[4.5]decan-8-ol backbone provides a stable yet flexible framework that can interact with biological targets in multiple ways. The presence of the methyl(pentyl)amino group at the sixth position introduces a hydrophobic moiety that enhances membrane permeability, making it an attractive candidate for oral administration. This structural feature aligns well with current trends in drug development, where optimizing pharmacokinetic properties is crucial for therapeutic efficacy.
One of the most compelling aspects of this compound is its potential as a precursor for more complex derivatives. The amine functionality at the sixth position allows for further derivatization through reactions such as alkylation, acylation, or coupling with other pharmacophores. Such modifications can fine-tune the biological activity of the compound, enabling it to target specific receptors or enzymes involved in disease pathways. For instance, spirocyclic amines have been explored as inhibitors of various enzymes, including kinases and proteases, which are key targets in oncology and inflammatory diseases.
The spiro[4.5]decan-8-ol core itself has been studied for its ability to mimic natural products and bioactive molecules. The rigid bicyclic system constrains the conformational flexibility of the molecule, which can be advantageous in achieving high binding affinity to biological targets. This structural rigidity is complemented by the presence of both hydrophobic and polar regions, which can facilitate interactions with both hydrophobic and hydrophilic pockets on proteins or nucleic acids.
In recent years, there has been growing interest in leveraging computational methods to predict the biological activity of spirocyclic compounds like 6-[Methyl(pentyl)amino]spiro[4.5]decan-8-ol. Advanced molecular modeling techniques, including molecular dynamics simulations and quantum mechanical calculations, have enabled researchers to gain insights into how these molecules interact with biological systems at an atomic level. These computational studies have helped identify key structural features that contribute to binding affinity and selectivity, guiding experimental efforts toward more effective drug candidates.
The pharmaceutical industry has increasingly recognized the value of spirocyclic compounds due to their unique chemical properties and potential therapeutic applications. Spirocyclic amines are particularly noteworthy for their ability to exhibit dual functionality—interacting with multiple targets simultaneously—which can lead to synergistic effects in treating complex diseases. The compound under discussion fits well within this paradigm, offering a promising scaffold for further exploration.
Furthermore, the synthesis of 6-[Methyl(pentyl)amino]spiro[4.5]decan-8-ol represents a significant achievement in synthetic organic chemistry. The construction of the spirocyclic core requires precise control over reaction conditions and stereochemistry to ensure high yield and purity. Recent advances in synthetic methodologies have made it possible to access complex spirocyclic structures more efficiently than ever before, paving the way for rapid discovery and development of novel therapeutics.
The potential applications of this compound extend beyond traditional small-molecule drug development. Its unique structural features make it an attractive candidate for use as a building block in peptidomimetics or other biologically active molecules that require rigid scaffolds for optimal activity. Additionally, its compatibility with various functionalization strategies allows for customization tailored to specific biological targets or therapeutic needs.
In conclusion,6-[Methyl(pentyl)amino]spiro[4.5]decan-8-ol represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its versatility as a precursor for further derivatization, make it an invaluable asset in the quest for novel therapeutics. As computational methods continue to advance and synthetic techniques improve, compounds like this one are poised to play a crucial role in addressing some of today's most challenging medical conditions.
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